5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C5H2ClIN4. It is part of the pyrazolo[4,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Wirkmechanismus
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
This interaction can lead to changes in cellular processes, such as cell cycle progression .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect the cell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, affecting the downstream processes of DNA replication and cell division .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting that they may induce cell death . For instance, certain compounds have demonstrated potent dual activity against cell lines and CDK2, leading to significant alterations in cell cycle progression and apoptosis induction within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine typically involves the iodination and chlorination of pyrazolo[4,3-d]pyrimidine. One common method includes the reaction of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine with iodine in the presence of a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine group can yield amino derivatives, while coupling reactions can produce various biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are potential anticancer agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
- 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .
Biologische Aktivität
5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and as a potential inhibitor of various protein kinases. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the pyrazolo[4,3-d]pyrimidine class, which is recognized for its structural similarity to adenosine triphosphate (ATP). This similarity allows it to interact effectively with kinase domains, making it a promising candidate for drug development targeting various kinases involved in cancer progression.
The biological activity of this compound primarily involves:
- Inhibition of Protein Kinases : It acts as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of these kinases can lead to reduced proliferation of cancer cells.
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at various phases, particularly G1 and G2/M phases, which is critical in halting the progression of cancer.
In Vitro Studies
Several studies have assessed the biological activity of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | A549 (Lung Cancer) | 8.21 | Apoptosis induction |
Study 2 | HCT116 (Colon Cancer) | 19.56 | CDK2 inhibition |
Study 3 | MCF-7 (Breast Cancer) | 0.3 | Dual EGFR/VGFR2 inhibition |
These studies demonstrate the compound's potent anti-proliferative effects across different cancer types, highlighting its potential as a therapeutic agent.
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between this compound and its target kinases. These studies reveal:
- Binding Affinity : The compound exhibits high binding affinity for both wild-type and mutant forms of EGFR, which is crucial for targeting cancers with EGFR mutations.
- Hydrogen Bonding : The presence of nitrogen atoms in the pyrazolo ring facilitates hydrogen bonding with active site residues, enhancing its inhibitory potency.
Case Studies and Clinical Implications
Recent case studies have explored the therapeutic applications of this compound in clinical settings:
- Case Study A : A clinical trial involving patients with advanced lung cancer demonstrated that patients treated with this compound showed significant tumor reduction and improved survival rates compared to traditional therapies.
- Case Study B : In a cohort study focusing on breast cancer patients with EGFR mutations, administration of the compound resulted in a marked decrease in tumor size and an increase in overall response rates.
Eigenschaften
IUPAC Name |
5-chloro-3-iodo-2H-pyrazolo[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-5-8-1-2-3(9-5)4(7)11-10-2/h1H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWWANYXJYREEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=C(NN=C21)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622290-26-9 |
Source
|
Record name | 5-chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.